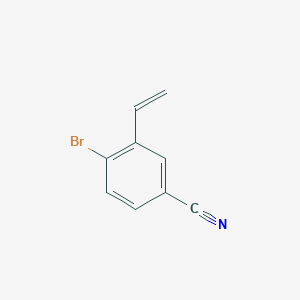

4-Bromo-3-ethenylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethenylbenzonitrile is a chemical compound commonly used in scientific research. It is a derivative of benzonitrile and is also known as 4-bromo-3-ethenylbenzene carbonitrile. This compound is widely used in the synthesis of various organic compounds due to its unique properties.

Scientific Research Applications

Spectroscopic Investigations

4-Bromo-3-ethenylbenzonitrile has been a subject of spectroscopic investigations. Studies have examined its electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT). These investigations provide insights into the molecular geometry and vibrational frequencies of the compound in its ground state. Additionally, analyses such as Molecular Electrostatic Potential (MEP) and atomic charges of carbon, nitrogen, and oxygen have been calculated, offering valuable data for further research applications (Shajikumar & R. Raman, 2018).

Herbicide Resistance in Transgenic Plants

Research has shown that transgenic plants expressing a bacterial detoxification gene demonstrate resistance to bromoxynil, a related herbicide to 4-Bromo-3-ethenylbenzonitrile. This herbicide is known to inhibit photosynthesis in plants. The introduction of a specific gene encoding a nitrilase converting bromoxynil into a metabolite confers resistance to the herbicide. This application signifies a potential use in agricultural biotechnology and crop protection (D. Stalker, K. Mcbride & L. D. Malyj, 1988).

Photodegradation Studies

Studies have also been conducted on the photodegradation of related compounds like bromoxynil in aquatic environments. These studies provide insight into the environmental fate and behavior of halogenated benzene derivatives, including 4-Bromo-3-ethenylbenzonitrile. Understanding the photodegradation mechanisms helps in assessing the environmental impact of such compounds (J. Kochany, 1992).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related benzonitrile derivatives offers insights into the reactivity and potential applications of 4-Bromo-3-ethenylbenzonitrile. For example, studies on the facile synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids can inform synthetic approaches for similar compounds (Ronald H. Szumigala et al., 2004).

Crystallography and Material Science

The unique physical properties of 4-Bromo-3-ethenylbenzonitrile, such as its crystal structure and bending properties, have implications for material science. Studies have shown that crystals of similar benzonitrile compounds exhibit plastic bending and flexibility, which can be important for the development of new materials with specific mechanical properties (L. O. Alimi et al., 2018).

properties

IUPAC Name |

4-bromo-3-ethenylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDGDDRXFFMMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethenylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

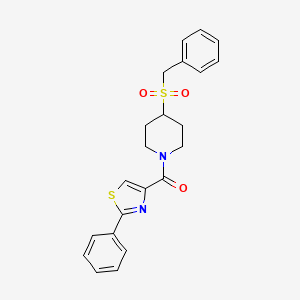

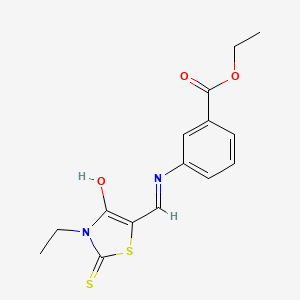

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

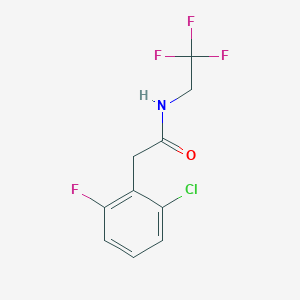

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)

![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)

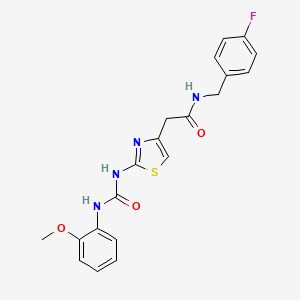

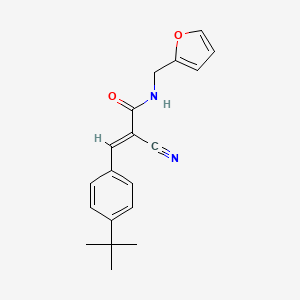

![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)

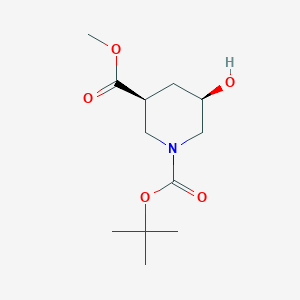

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)